Product packaging for Hirsutic acid C(Cat. No.:CAS No. 3650-17-7)

Hirsutic acid C

Cat. No.: B1210671
CAS No.: 3650-17-7
M. Wt: 264.32 g/mol
InChI Key: IZLOHISHEUGGDJ-BLYYJXBTSA-N
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Description

Hirsutic acid C is a significant fungal sesquiterpenoid, first isolated from the cultures of Stereum hirsutum in 1947 and recognized as the founding member of the linear triquinane sesquiterpenoid class . Its complex structure, characterized by a distinctive 1H-cyclopenta[a]pentalene skeleton with three fused five-membered rings, was confirmed through X-ray crystallography in the 1960s . This compound is primarily used in research settings for phytochemical and pharmacological investigations. It serves as a crucial reference standard for the identification and study of related hirsutane-type sesquiterpenes, many of which display a range of biological activities such as cytotoxic, antimicrobial, and anti-inflammatory effects . Researchers value this compound for its role in exploring sesquiterpenoid biosynthesis, chemical ecology, and as a lead structure in bioactivity assays. This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any form of human or therapeutic application .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B1210671 Hirsutic acid C CAS No. 3650-17-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3650-17-7

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,3R,5S,7R,8R,10R,11R)-10-hydroxy-5,8-dimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-5-carboxylic acid

InChI

InChI=1S/C15H20O4/c1-7-10(16)11-15(19-11)5-8-4-13(2,12(17)18)6-9(8)14(7,15)3/h8-11,16H,1,4-6H2,2-3H3,(H,17,18)/t8-,9-,10-,11-,13+,14+,15-/m1/s1

InChI Key

IZLOHISHEUGGDJ-BLYYJXBTSA-N

SMILES

CC1(CC2CC34C(O3)C(C(=C)C4(C2C1)C)O)C(=O)O

Isomeric SMILES

C[C@@]1(C[C@@H]2C[C@]34[C@H](O3)[C@@H](C(=C)[C@]4([C@@H]2C1)C)O)C(=O)O

Canonical SMILES

CC1(CC2CC34C(O3)C(C(=C)C4(C2C1)C)O)C(=O)O

Other CAS No.

3650-17-7

Synonyms

hirsutic acid C

Origin of Product

United States

Molecular Characteristics and Isolation

Hirsutic acid C possesses a molecular formula of C15H20O4, with a molecular weight of 264.32 g/mol . Its elemental composition is approximately 68.16% carbon, 7.63% hydrogen, and 24.21% oxygen. The molecule features a complex tricyclic structure with three fused five-membered rings, a carboxylic acid group, a hydroxyl group, and an epoxide moiety. It is characterized by seven stereocenters, contributing to its specific three-dimensional conformation, which is crucial for its biological activity drugfuture.com.

Table 1: Molecular Characteristics of this compound

PropertyValue
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Percent CompositionC: 68.16%, H: 7.63%, O: 24.21%
Key Structural FeaturesTricyclic (5-5-5 fused rings), Carboxylic acid, Hydroxyl group, Epoxide
StereocentersSeven
Absolute Configuration(1S,3R,5S,7R,8R,10R,11R)

This compound was first isolated from the fungus Stereum hirsutum encyclopedia.pubresearchgate.netresearchgate.netnih.govacs.orgnih.govwinsomepublishing.orgirispublishers.comsjtu.edu.cn. This initial isolation in 1947 by Heatley and colleagues laid the groundwork for future research into this class of compounds encyclopedia.pubmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.net.

Table 2: Isolation of this compound

CompoundSource OrganismYear of First Isolation
This compoundStereum hirsutum1947

Chemical Synthesis and Methodological Advancements

Primary Biological Sources

The principal producers of this compound are microorganisms, particularly fungi. semanticscholar.orgnih.gov However, there is evidence to suggest its presence in certain marine invertebrates as well. semanticscholar.orgresearchgate.net

A significant number of fungal species have been identified as sources of this compound and related compounds. These fungi, primarily belonging to the Basidiomycota phylum, synthesize these metabolites through complex biosynthetic pathways. nih.gov

The following table details some of the fungal species known to produce this compound or its derivatives:

Fungal SpeciesFinding
Stereum hirsutumThe first organism from which this compound was isolated in 1947. semanticscholar.orgmdpi.comlookchem.com This fungus is also known to produce other related hirsutane sesquiterpenoids like hirsutenols. mdpi.comacs.org
Coriolus consorsThis basidiomycete fungus is a known producer of hirsutane-type sesquiterpenes, including the antibiotic coriolin. semanticscholar.orgmdpi.comacs.org
Stereum complicatumThis fungus has been identified as a source of complicatic acid, a compound structurally related to this compound. semanticscholar.orgmdpi.commdpi.com
Pleurotellus hypnophilusMycelial cultures of this fungus have yielded hypnophilin, another hirsutane derivative. semanticscholar.orgresearchgate.net
Antrodiella albocinnamomeaFermentation of this basidiomycete has led to the isolation of several hirsutane-related compounds, including antrodin A and D. semanticscholar.orgresearchgate.net
Cerrena sp.The broth extract of Cerrena sp. has been found to contain cerrenin C. semanticscholar.org
Dichomitus squalensMycelial cultures of this white-rot fungus produce dichomitol. semanticscholar.orgresearchgate.net
Xeromphalina sp.This species is known to produce xeromphalinones, which are modified hirsutane-type sesquiterpenes. semanticscholar.orgresearchgate.net
Lentinus connatusThis fungus has been the source for the isolation of connatusins A and B. semanticscholar.orgnih.govnih.govresearchgate.net

While less common than in fungi, hirsutane-type sesquiterpenoids, including compounds related to this compound, have been isolated from marine environments, particularly from sponges and soft corals. semanticscholar.orgresearchgate.netnih.gov Often, these compounds are produced by fungi living in symbiosis with the marine organism. For instance, chloriolins B and C were purified from an unidentified fungus separated from the marine sponge Jaspis aff. johnstoni. nih.gov Similarly, hirsutanols were obtained from a fungus isolated from an Indo-Pacific sponge of the genus Haliclona. nih.gov

Fungi (e.g., Stereum hirsutum, Coriolus consors, Stereum complicatum, Pleurotellus hypnophilus, Antrodiella albocinnamomea, Cerrena sp., Dichomitus squalens, Xeromphalina sp., Lentinus connatus)

Isolation Methodologies from Natural Matrices

The extraction and purification of this compound and its analogs from their natural sources involve a series of standard laboratory techniques. The general process begins with the cultivation of the source organism, typically a fungus, in a suitable liquid or solid-substrate fermentation medium. semanticscholar.orgmdpi.com

Following fermentation, the culture broth and/or the mycelia are extracted using organic solvents like ethyl acetate (B1210297). mdpi.com The resulting crude extract contains a complex mixture of metabolites. To isolate the target compound, a combination of chromatographic techniques is employed. These often include:

Column Chromatography: This is a primary purification step where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. Different compounds in the mixture travel through the column at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): For further purification, HPLC is often used. This technique utilizes high pressure to pass the solvent through the column, leading to a more efficient separation and higher resolution of the components.

Spectroscopic Analysis: Once a pure compound is obtained, its structure is elucidated using various spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). nih.gov In some cases, X-ray crystallography is used to determine the absolute stereochemistry of the molecule. lookchem.commdpi.com

The following table summarizes the key steps in the isolation process:

StepDescription
Cultivation The source organism (e.g., fungus) is grown in a controlled environment to encourage the production of the desired metabolite.
Extraction The culture medium and/or the organism's biomass are treated with a solvent to dissolve the organic compounds, including this compound.
Purification A series of chromatographic techniques are used to separate this compound from other compounds in the crude extract.
Structure Elucidation Spectroscopic and spectrometric methods are employed to confirm the chemical structure and stereochemistry of the isolated compound.

Comprehensive Structural Determination Techniques

The determination of this compound's structure has been achieved through a combination of experimental approaches, including X-ray crystallography of its derivatives and chemical degradation studies.

A pivotal technique in establishing the precise three-dimensional structure of this compound has been X-ray crystallography, particularly through the analysis of its p-bromophenacyl ester derivative rsc.orgrsc.orgrsc.org. Crystals of this derivative were found to belong to an orthorhombic system with space group P212121 rsc.orgrsc.orgrsc.org. The X-ray diffraction analysis, employing Patterson, electron-density, and least-squares methods, not only confirmed the proposed structure but also revealed an unusual molecular rearrangement occurring within the crystals upon irradiation with X-rays rsc.orgrsc.orgrsc.org. Despite this complication, the analysis successfully established the structure and absolute configuration of the p-bromophenacyl ester of this compound rsc.orgrsc.orgrsc.org. The molecular framework was found to comprise three fused five-membered rings, each adopting an envelope or a slightly distorted envelope conformation rsc.orgrsc.org. Intermolecular interactions, such as hydrogen bonding between the hydroxyl group and the epoxide oxygen, were also identified, contributing to the stabilization of the crystal lattice rsc.orgrsc.org.

Chemical degradation studies have played a crucial role in identifying the functional groups present in this compound and in supporting the structural assignments derived from spectroscopic data ubc.ca. These studies involved breaking down the molecule into smaller, identifiable fragments, thereby providing insights into the connectivity of atoms and the nature of the functional groups within the parent compound rsc.orgubc.ca. For instance, the formation of a chlorohydrin from this compound and ethanolic HCl confirmed specific structural features rsc.org.

X-ray Crystallography of Derivatives (e.g., p-bromophenacyl ester)

Confirmation of Absolute Configuration

The absolute configuration of this compound has been definitively determined through various methods, including X-ray crystallography and chemical correlation rsc.orgrsc.orgrsc.orgmdpi.com. The anomalous dispersion method, applied during the X-ray crystallographic analysis of the p-bromophenacyl ester, provided unambiguous evidence for the absolute stereochemistry of the molecule rsc.orgrsc.orgrsc.org. Furthermore, spectroscopic analysis, coupled with chemical transformations, has been instrumental in revising and confirming the stereochemical assignments of related compounds, such as the Coriolins mdpi.com.

Detailed Analysis of the Tricyclic Carbon Skeleton (Linear 5/5/5 Fused System)

This compound is characterized by a distinctive linear tricyclic carbon skeleton, comprising three fused five-membered rings arranged in a 5/5/5 sequence mdpi.comresearchgate.netpku.edu.cnacs.orgnih.gov. This fused ring system is a hallmark of the hirsutane class of sesquiterpenoids acs.orgnih.gov. Synthetic strategies, such as Rh(I)-catalyzed [(5+2)+1] cycloaddition/aldol reaction sequences, have been developed specifically to construct this challenging 5/5/5 tricyclic framework, often establishing a quaternary carbon at position C-3 researchgate.netpku.edu.cn.

Characterization of Stereogenic Centers and Molecular Chirality

This compound possesses seven stereogenic centers, which dictate its specific molecular chirality and three-dimensional conformation . The absolute configuration has been assigned as (1S,3R,5S,7R,8R,10R,11R) . Key stereochemical features include a carboxylic acid group at C-5 in the S-configuration, a hydroxyl group at C-10 in the R-configuration, and an epoxide ring formed between C-6 and C-7 with trans-stereochemistry . The precise arrangement of these stereocenters is crucial for the compound's bioactivity, as it constrains the molecule into a defined spatial orientation .

Spectroscopic Methods in Structure Revision and Confirmation (e.g., for Coriolins)

A suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, NOESY), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, has been indispensable for the structure elucidation and revision of this compound and related compounds like the Coriolins mdpi.comuni-duesseldorf.describd.compku.edu.cncore.ac.uk. NMR studies provided initial insights into the functional groups and connectivity, while advanced NMR experiments and computational analyses have been employed to confirm complex structural features and stereochemistry pku.edu.cncore.ac.ukacs.org. Spectroscopic analysis, in conjunction with chemical transformations, was particularly important in revising the initial structural assignments of the Coriolin antibiotics mdpi.com.

Table 1: Molecular Characteristics of this compound

PropertyValue
Molecular FormulaC₁₅H₂₀O₄
Molecular Weight264.32 g/mol
Percent Composition (C)68.16%
Percent Composition (H)7.63%
Percent Composition (O)24.21%

Table 2: Stereochemical Configuration of this compound

FeatureDescription
Number of StereocentersSeven
Absolute Configuration(1S,3R,5S,7R,8R,10R,11R)
C-5 StereochemistryS-configuration (bears carboxylic acid)
C-10 StereochemistryR-configuration (bears hydroxyl group)
Epoxide RingBetween C-6 and C-7, trans-stereochemistry

Table 3: X-ray Crystallography Data for p-Bromophenacyl Hirsutate C

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
Lattice Parameter 'a'6.49 Å
Lattice Parameter 'b'9.14 Å
Lattice Parameter 'c'35.64 Å
Unit CellZ = 4

Compound Names Mentioned:

this compound

Coriolin

Coriolin B

Coriolin C

Hirsutene

Complicatic acid

5-Dihydrocoriolin C

Anhydroarthrosporone

Hirustenols

Hirsutenol E

Cucumin B

Antrodins C–E

Chondroterpenes A and H

Chondrosterins C and E

Dichrocephone A

Pethybrene

Epigoniofufrone

Biosynthetic Pathways

Identification of Primary Precursors (e.g., Farnesyl Pyrophosphate - FPP)

The journey to hirsutic acid C begins with fundamental building blocks of isoprenoid biosynthesis. In fungi, the mevalonate (B85504) (MVA) pathway converts acetyl-CoA into the five-carbon (C5) isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). asm.orgresearchgate.net Through a series of condensation reactions, these C5 units are assembled into the C15 precursor, farnesyl pyrophosphate (FPP). asm.orgresearchgate.net FPP is the universal precursor for the vast array of sesquiterpenoids, including the hirsutane family. asm.orgnih.gov The cyclization of this linear precursor, FPP, initiates the formation of the characteristic tricyclic scaffold of hirsutanes. asm.orgresearchgate.net

Enzymatic Catalysis in Hirsutane Biosynthesis

The transformation of FPP into the diverse structures of the hirsutane family is orchestrated by a dedicated set of enzymes encoded within a biosynthetic gene cluster (BGC). acs.orgnih.gov This cluster contains genes for terpene synthases and various oxidative enzymes that work in concert to construct and decorate the hirsutane skeleton. acs.orgnih.gov

Functional Characterization of Bifunctional Terpene Synthases (e.g., Stehi1|52743)

A key player in the biosynthesis of hirsutanes is the bifunctional terpene synthase, Stehi1|52743, from Stereum hirsutum. acs.orgresearchgate.net This enzyme is responsible for catalyzing the initial cyclization of FPP to form the fundamental hirsutane scaffold. acs.orgresearchgate.net Research has shown that this enzyme is part of a larger biosynthetic gene cluster that includes a suite of enzymes for further modifications. acs.orgnih.gov Interestingly, some fungal terpene synthases exist as fusion proteins, combining a terpene synthase domain with another enzymatic domain, such as 3-hydroxy-3-methylglutaryl-coenzyme A synthase (HMGS), which is involved in the upstream MVA pathway. asm.orgresearchgate.net This fusion may play a regulatory role in directing metabolic flux towards sesquiterpenoid production. nih.gov

Bifunctional terpene synthases are not uncommon in fungi and often consist of two distinct catalytic domains: a prenyltransferase domain and a cyclase domain. researchgate.netbiorxiv.orgmdpi.comnih.gov The prenyltransferase domain is responsible for synthesizing the linear isoprenoid precursor, while the cyclase domain catalyzes the intricate cyclization reactions to form the polycyclic hydrocarbon skeleton. researchgate.netbiorxiv.org

Role of Oxidative Modification Enzymes (e.g., Cytochrome P450, NAD-binding protein, FAD-binding protein)

Following the initial cyclization, the hirsutane core undergoes a series of oxidative modifications catalyzed by a variety of enzymes, primarily from the cytochrome P450 (CYP450) superfamily, as well as NAD-binding and FAD-binding proteins. acs.orgnih.gov These enzymes are crucial for introducing the chemical diversity observed within the hirsutane family, including the functional groups present in this compound. acs.orgnih.gov

The biosynthetic gene cluster for hirsutanes in S. hirsutum contains multiple genes encoding for these oxidative enzymes. acs.orgnih.gov For instance, the expressed genes include a sesquiterpene synthase (hirA), a dehydratase (hirB), four cytochrome P450s (hirC, hirE, hirF, and hirG), an NAD(P)-binding protein (hirD), a flavin-dependent enzyme (hirH), and a short-chain dehydrogenase/reductase (SDR, hirJ). acs.orgnih.gov These enzymes work in a coordinated fashion to hydroxylate, dehydrogenate, and perform other modifications on the hirsutane scaffold. acs.org

Table 1: Key Enzymes in Hirsutane Biosynthesis and their Functions

EnzymeTypePutative Function in Hirsutane Biosynthesis
Stehi1|52743 (hirA) Bifunctional Terpene SynthaseCatalyzes the initial cyclization of FPP to the hirsutane skeleton. acs.orgresearchgate.net
HirC Cytochrome P450Mediates hydroxylation at the C-5 position of the A-ring. acs.org
HirF Cytochrome P450Mediates hydroxylation at the C-7 position of the A-ring. acs.org
HirJ Short-chain dehydrogenase/reductase (SDR)Involved in A-ring modifications. acs.org
HirB DehydrataseCatalyzes dehydration reactions in the A-ring. acs.org
HirD NAD(P)-binding proteinCatalyzes reduction reactions in the A-ring. acs.org
HirE Cytochrome P450Catalyzes multistep oxidations leading to B- and C-ring diversification. acs.org
HirG Cytochrome P450Involved in further oxidation of intermediates. acs.org
HirH Flavin-dependent enzymeParticipates in the oxidative modification cascade. acs.org

This table is generated based on current research findings and proposed functions.

Proposed Biosynthetic Cascade and Intermediate Compounds

The biosynthesis of this compound is proposed to occur through a stepwise cascade of reactions, starting with modifications on the A-ring of the hirsutane skeleton, followed by diversification of the B- and C-rings. acs.orgnih.gov This strategic pathway allows for the generation of a wide range of hirsutane derivatives from a common set of intermediates. acs.org

Early-Stage Oxidative Modifications (e.g., A-ring modifications)

The initial oxidative modifications primarily target the A-ring of the hirsutane core. acs.orgresearchgate.net This process begins with stepwise hydroxylation at the C-5 and C-7 positions, catalyzed by the cytochrome P450 enzymes HirC and HirF, respectively. acs.org These reactions lead to the formation of a diol intermediate. acs.org Following these hydroxylations, a series of enzymes including HirJ, HirB, and HirD act on the A-ring to create an α,β-unsaturated ketone, which serves as a key intermediate for subsequent diversification. acs.org

Mechanisms of Structural Diversification (e.g., B- and C-ring modifications)

The α,β-unsaturated ketone intermediate is a crucial branch point in the biosynthetic pathway, leading to a variety of hirsutane structures through modifications on the B- and C-rings. acs.orgnih.gov The cytochrome P450 enzyme HirE plays a significant role in this diversification, catalyzing multistep oxidations to produce various hydroxylated and dehydrated products. acs.org Further oxidations by enzymes like HirG and HirH contribute to the array of structurally diverse hirsutanes. acs.orgnih.gov The degree of oxidation at different positions, such as C-5 and C-13, varies among the different hirsutane compounds, highlighting the promiscuity and combinatorial power of these late-stage modification enzymes. acs.orgnih.gov This intricate network of enzymatic reactions ultimately leads to the formation of complex molecules like this compound. acs.org

Elucidation of via Isotopic Labeling Studies (e.g., 13C NMR Spectroscopy)

Isotopic labeling has been a cornerstone in decoding the biosynthetic puzzle of this compound. rsc.orgrsc.org By supplying the producing organism, such as the fungus Stereum complicatum, with precursors enriched with heavy isotopes like ¹³C, scientists can trace the metabolic fate of these precursors into the final molecular structure. rsc.orgmdpi.com The subsequent analysis of the labeled this compound using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise location of the incorporated isotopes. rsc.orgrsc.org

Early studies fed cultures with sodium [1-¹³C]acetate and [2-¹³C]acetate. rsc.orgrsc.org The observed labeling patterns in the resulting this compound were consistent with its derivation from farnesyl pyrophosphate (FPP), a key intermediate in terpenoid biosynthesis. rsc.org The pattern of acetate (B1210297) incorporation supported a cyclization mechanism involving a humulene-type precursor. rsc.org These experiments were crucial in confirming the fundamental building blocks and the complex folding and cyclization cascade that forms the tricyclic hirsutane skeleton. rsc.org

Labeled PrecursorOrganismAnalytical MethodKey Finding
[1-¹³C]acetateStereum complicatum¹³C NMR SpectroscopyConfirmed acetate origin and supported a biosynthetic pathway via a humulene-type intermediate. rsc.orgrsc.org
[2-¹³C]acetateStereum complicatum¹³C NMR SpectroscopyElucidated the specific carbon labeling pattern, reinforcing the proposed cyclization mechanism from farnesyl pyrophosphate. rsc.orgrsc.org

This table summarizes key isotopic labeling experiments used to elucidate the biosynthetic pathway of this compound.

Characterization of Biosynthetic Gene Clusters

The genetic blueprint for this compound biosynthesis is encoded within a biosynthetic gene cluster (BGC), a contiguous region of genes on the chromosome that are co-regulated. researchgate.netacs.org The identification and functional analysis of the hirsutane (hir) BGC in fungi like Stereum hirsutum have been pivotal. researchgate.netresearchgate.netnih.gov

This cluster contains the essential genes for producing the hirsutane scaffold and tailoring it to create a variety of related compounds, including this compound. researchgate.netacs.org Key enzymes encoded by the hir cluster include:

A Sesquiterpene Synthase (STS): This enzyme, often a fusion protein with 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), initiates the biosynthesis by cyclizing the universal precursor, farnesyl pyrophosphate (FPP), into the foundational hirsutene (B1244429) hydrocarbon scaffold. researchgate.netnih.gov

Cytochrome P450 Monooxygenases (P450s): A suite of P450 enzymes is responsible for the subsequent oxidative modifications of the hirsutene core. researchgate.netacs.org These enzymes perform regio- and stereospecific hydroxylations and other oxidations at various positions on the tricyclic structure, leading to the diverse array of hirsutane derivatives. researchgate.net

Other Enzymes: The BGC also houses genes for other proteins like FAD-binding and NAD-binding proteins, which likely participate in the oxidative modifications required to synthesize this compound. researchgate.netacs.org

The discovery that the sesquiterpene synthase is fused to an HMGS domain was unexpected. researchgate.netnih.gov HMGS is a key enzyme in the mevalonate pathway which produces isoprenoid precursors. This fusion suggests a mechanism to efficiently channel precursors into sesquiterpenoid secondary metabolism. researchgate.netnih.gov

Gene/Enzyme ClassProposed Function in this compound BiosynthesisReference
Sesquiterpene Synthase (STS)Catalyzes the initial cyclization of farnesyl pyrophosphate (FPP) to form the hirsutene scaffold. researchgate.netnih.gov researchgate.netnih.gov
3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGS)Often fused to STS, likely to increase the flux of precursors into the pathway. researchgate.netnih.gov researchgate.netnih.gov
Cytochrome P450 MonooxygenasesPerform a series of oxidative modifications on the hirsutane skeleton to produce various hirsutane derivatives, including this compound. researchgate.netacs.org researchgate.netacs.org
NAD/FAD-binding proteinsParticipate in the oxidative tailoring steps of the biosynthetic pathway. researchgate.netacs.org researchgate.netacs.org

This table outlines the primary enzyme classes found within the this compound biosynthetic gene cluster and their roles.

Application of Heterologous Expression and In Vitro Enzymatic Reactions for Pathway Reconstruction

To definitively confirm the function of each enzyme in the this compound pathway, researchers employ heterologous expression and in vitro enzymatic reactions. researchgate.netacs.org This involves taking the genes from the native producer, Stereum hirsutum, and expressing them in a well-characterized host organism, such as the fungus Aspergillus oryzae or the bacterium Escherichia coli. researchgate.netacs.org

This powerful technique allows for the production and isolation of individual biosynthetic enzymes. For instance, the bifunctional terpene synthase gene was functionally characterized through in vitro enzymatic reaction, confirming its role in synthesizing the hirsutane scaffold. acs.org Similarly, individual P450 genes from the cluster have been expressed, and the resulting enzymes were used in in vitro assays with pathway intermediates. researchgate.net These experiments have successfully demonstrated the specific hydroxylation steps catalyzed by each P450, allowing for a stepwise reconstruction of the pathway from the initial hirsutene hydrocarbon to more oxidized derivatives. researchgate.netacs.org

This reconstitution not only validates the proposed biosynthetic pathway but also provides a powerful tool for synthetic biology. acs.org By combining enzymes in novel ways, it opens the door to producing new, non-natural hirsutane derivatives for potential applications. acs.orgnih.gov The successful functional characterization of nine enzymes from the hir cluster using these methods has enabled the elucidation of the common A-ring modification processes and the mechanisms of structural diversification in hirsutanes. researchgate.netacs.org

Chemical Synthesis Approaches

Strategic Considerations for Total Synthesis (Addressing Structural Complexity and Multiple Stereocenters)

The synthesis of Hirsutic acid C is a testament to the advancements in organic synthesis, primarily due to its structural complexity. The molecule is described as a "highly congested complex natural product" nih.gov possessing seven stereogenic centers, six of which are contiguous nih.gov. This dense stereochemical arrangement, coupled with the fused tricyclic framework, necessitates highly selective and efficient synthetic routes. Strategies must carefully control the formation of these stereocenters and the construction of the rigid polycyclic core. Early synthetic efforts focused on establishing the basic carbon skeleton, while later approaches aimed for greater stereocontrol and efficiency. The challenge lies in building the 5/5/5 tricyclic system with precise control over the relative and absolute stereochemistry at each chiral center.

Seminal Total Synthesis Achievements

Several landmark syntheses have contributed to our understanding of this compound's chemical architecture and the development of synthetic strategies.

Hashimoto et al. (1974): Hisanobu Hashimoto and coworkers reported a stereospecific conversion of a 3α-hydroxymethylene ketone intermediate (compound 119) to racemic Hirsutic acid in 1974 nih.govresearchsolutions.compku.edu.cnmdpi.com. Their research also involved the synthesis of alkoxycyclopropane derivatives, which served as intermediates in Hirsutic acid synthesis acs.org.

Other Early Contributions: Research by Kueh and co-workers in 1978 focused on synthesizing the hirsutane carbon skeleton, employing photochemical intramolecular [2+2] cycloaddition reactions nih.gov.

Formal Total Synthesis Methodologies

Formal total syntheses, which aim to synthesize a known advanced intermediate of the target molecule, have also been successfully employed for this compound.

A concise formal total synthesis was achieved by employing a tandem Rh(I)-catalyzed [(5+2)+1] cycloaddition/aldol (B89426) reaction as the pivotal step for building the triquinane skeleton ucc.edu.coresearchgate.netresearchgate.net. This approach efficiently constructs the core structure, demonstrating the power of cascade reactions in complex molecule synthesis pku.edu.cn.

Another formal synthesis strategy involved a Claisen rearrangement followed by a radical cascade sequence, highlighting the versatility of radical chemistry in constructing polycyclic systems mdpi.comresearchgate.net.

Advanced Synthetic Methodologies and Key Transformations

Modern synthetic strategies leverage sophisticated catalytic methods to overcome the stereochemical and structural challenges posed by this compound.

Rhodium-Catalyzed Cycloaddition Reactions

Rhodium-catalyzed cycloaddition reactions have proven particularly effective in constructing the characteristic linear triquinane skeleton of this compound.

[(5+2)+1] Cycloaddition/Aldol Reaction: The research group led by Zhi-Xiang Yu pioneered a Rh(I)-catalyzed [(5+2)+1] cycloaddition/aldol reaction sequence. This method efficiently builds the linearly fused 5/5/5 tricyclic skeleton, often establishing a quaternary carbon at the C-3 position pku.edu.cnpku.edu.cncapes.gov.br. The strategy typically involves the cycloaddition of an ene-vinylcyclopropane substrate with carbon monoxide (CO), followed by an aldol cyclization. This tandem process offers high step economy and diastereoselectivity . For instance, the reaction conditions for the cycloaddition often involve 5 mol% Rh(cod)2BF4 and 1 atm of CO at elevated temperatures (65–72°C), followed by base-mediated aldol cyclization .

[5+2+1]/Ene Strategy: A related [5+2+1]/ene strategy has also been developed to construct linear 5/5/5 and 6/5/5 tricyclic skeletons, further expanding the utility of rhodium catalysis in accessing these complex molecular architectures pku.edu.cnpku.edu.cn.

Epoxide-Mediated Cyclization Reactions

Epoxide-mediated cyclizations play a crucial role in introducing specific stereocenters and functional groups in this compound synthesis.

Corey-Chaykovsky Epoxidation and InCl3-Catalyzed Transannular Epoxide-Alkene Cyclization: The Liu-Yu protocol notably employs the Corey-Chaykovsky epoxidation, followed by an InCl3-catalyzed transannular epoxide-alkene cyclization. This sequence is instrumental in establishing the C-7 quaternary center with high regiochemical control and stereochemical fidelity (>95% retention) . The critical epoxidation and cyclization steps in this sequence have demonstrated robustness, proceeding in yields ranging from 62–85% . The Corey-Chaykovsky reaction itself is a versatile method for forming epoxides from carbonyl compounds using sulfur ylides organicchemistrytutor.comwikipedia.org.

InCl3-Catalyzed Transannular Epoxide-Alkene Cyclization: Indium(III) chloride (InCl3) has been shown to be an effective catalyst for transannular epoxide-alkene cyclizations, leading to 5/5/5-fused tricyclic products with high stereoselectivity pku.edu.cnudc.esnih.gov. Mechanistic studies suggest a stepwise pathway, favoring the formation of specific stereoisomers pku.edu.cn.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbene (NHC) catalysis, particularly through the Stetter reaction, has been a cornerstone in several syntheses of this compound and related compounds.

Intramolecular Stetter Reaction: As mentioned in the seminal Trost synthesis, an intramolecular Stetter reaction catalyzed by a thiazolium salt was a key transformation for assembling the tricyclic core nih.govwikipedia.orgd-nb.infoias.ac.in. This reaction involves the conjugate addition of an aldehyde-derived acyl anion equivalent to an α,β-unsaturated carbonyl compound, forming a 1,4-dicarbonyl system wikipedia.orgijcrt.org. NHC catalysis, in general, offers a powerful and versatile route for carbon-carbon bond formation in the synthesis of complex molecules, including natural products nih.govwikipedia.orgijcrt.orgirapa.org.

Compound List:

this compound

Biological Activities and Mechanisms of Action in Vitro Studies

Broad Spectrum of Hirsutane-Type Sesquiterpenoid Bioactivities

Hirsutane-type sesquiterpenoids, a class of natural products primarily isolated from fungi, sponges, and soft corals, exhibit a wide array of biological activities. mdpi.comnih.gov These compounds, characterized by a 5-5-5 tricyclic ring system, have demonstrated cytotoxic, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govacs.org The structural diversity within this class, arising from different oxidation patterns on the core skeleton, contributes to their varied biological functions. nih.gov Many hirsutanes have been reported to possess cytotoxic and antimicrobial activities, making them a subject of interest for the development of new therapeutic agents. nih.govacs.org Research has shown that specific structural features, such as an α-methylidene oxo group, can enhance the antimicrobial or cytotoxic activities of these compounds. mdpi.com

Cytotoxic and Antiproliferative Effects in Cell Lines

Activity against Various Cancer Cell Lines (e.g., Human Leukemia, Colon Cancer, K562, HCT116, MCF-7, KB, NCI-H187, Jurkat)

Hirsutic acid C and its analogs have shown significant cytotoxic and antiproliferative effects against a panel of human cancer cell lines. semanticscholar.org Notably, this compound demonstrated cytotoxicity against K562 (human leukemia) cells with an IC50 value of 6.93 µg/mL and against HCT116 (colon cancer) cells with an IC50 value of 25.43 µg/mL. semanticscholar.org Other related hirsutane sesquiterpenoids, such as sterhirsutins, have also exhibited cytotoxicity against K562 and HCT116 cell lines. mdpi.comnih.govsemanticscholar.org

The cytotoxic potential of hirsutane sesquiterpenoids extends to other cancer cell types as well. For instance, chlorostereone, another hirsutane derivative, showed cytotoxicity against Jurkat cells with an IC50 value of 5 µg/mL. semanticscholar.org Furthermore, compounds like hirsutanol A have displayed potent cytotoxic activities against a wide range of cancer cell lines, including those of the colon (SW620, SW480, LoVo), liver (Hep3B, HepG2, Bel-7402), lung (A549), nasopharynx (CNE1, CNE2, SUNE1), and breast (MCF7, MDA-MB-231, MDA-MB-435, MDA-MB-453), as well as HeLa cells. researchgate.net The presence of an α-methylidene oxo group in some hirsutane sesquiterpenoids appears to be a crucial factor for their cytotoxic activity. researchgate.net

Table 1: Cytotoxic Activity of this compound and Related Compounds

Compound Cell Line Activity (IC50)
This compound K562 6.93 µg/mL semanticscholar.org
This compound HCT116 25.43 µg/mL semanticscholar.org
Hirsutic acid D K562 30.52 µg/mL semanticscholar.org
Hirsutic acid D HCT116 24.17 µg/mL semanticscholar.org
Sterhirsutin A K562 12.97 µg/mL mdpi.com
Sterhirsutin A HCT116 10.74 µg/mL mdpi.com
Sterhirsutin B K562 16.29 µg/mL mdpi.com
Sterhirsutin B HCT116 16.35 µg/mL mdpi.com
Chlorostereone Jurkat 5 µg/mL semanticscholar.org

Elucidation of Cellular Mechanisms Underlying Cytotoxicity (e.g., Induction of Autophagy in Cellular Models)

Investigations into the mechanisms behind the cytotoxic effects of hirsutane sesquiterpenoids have revealed their ability to induce autophagy, a cellular process of self-degradation that can be linked to cancer therapy. semanticscholar.org Specifically, certain sterhirsutins have been identified as potent inducers of autophagy in HeLa cells. nih.govsemanticscholar.orgencyclopedia.pub For example, sterhirsutin K was found to strongly induce autophagy at a concentration of 50 µM, as evaluated by the quantification of GFP-LC3 dots in cells. mdpi.comsemanticscholar.org Interestingly, a comparative study showed that while some sterhirsutins induced autophagy, others with slight structural differences, such as a double bond between C-6 and C-7, exhibited increased cytotoxicity but a significant decrease in autophagy-inducing activity. mdpi.comsemanticscholar.org This suggests that specific structural motifs within the hirsutane skeleton are critical for modulating the cellular response between cytotoxicity and autophagy.

Antimicrobial Properties

Antibacterial Activity (e.g., against Escherichia coli)

This compound and other linear triquinane sesquiterpenoids have demonstrated antimicrobial activities. mdpi.com While specific data on the activity of this compound against Escherichia coli is not extensively detailed in the provided context, the broader class of hirsutane sesquiterpenoids is known to possess antibacterial properties. mdpi.comacs.orgsemanticscholar.orgontosight.ai For instance, complicatic acid, a related compound, has shown broad but moderate activity against various bacteria. semanticscholar.org The antimicrobial effects of some hirsutane derivatives have been noted against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net

Antifungal Activity

In addition to antibacterial effects, hirsutane-type sesquiterpenoids also exhibit antifungal properties. mdpi.comacs.orgsemanticscholar.orgontosight.ai Complicatic acid, for example, has been reported to be active against certain fungi. semanticscholar.org The general antimicrobial profile of this class of compounds suggests their potential as leads for the development of new antifungal agents. mdpi.comontosight.ai

Anti-inflammatory Activity

This compound, a linear triquinane sesquiterpenoid isolated from the fungus Stereum hirsutum, has been identified as possessing anti-inflammatory properties. researchgate.net This activity is characteristic of many compounds within the hirsutane and broader linear triquinane sesquiterpenoid classes. researchgate.netsciencescholar.us A key aspect of its anti-inflammatory action observed in vitro is its ability to inhibit the enzyme Phospholipase A2 (PLA2). alies.pt The inhibition of PLA2 is a significant mechanism for controlling inflammation, as this enzyme is responsible for the release of arachidonic acid from cell membranes, which is a precursor to various pro-inflammatory mediators. mdpi.commdpi.com

Nitric Oxide (NO) Inhibitory Activity in Macrophages

While direct studies quantifying the nitric oxide (NO) inhibitory activity of this compound are not extensively detailed in the reviewed literature, research on closely related hirsutane sesquiterpenoids isolated from the same fungal source provides strong evidence for the activity of this compound class. Hirsutanes are recognized for their NO inhibitory activities. nih.gov For instance, studies on lipopolysaccharide (LPS)-activated RAW 264.7 mouse macrophage cells, a standard model for in vitro inflammation studies, have demonstrated that hirsutuminoids can significantly reduce NO production. researchgate.net One such compound, hirsutuminoid B, inhibited NO production with a half-maximal inhibitory concentration (IC50) of 18.9 μM. researchgate.net Another linear triquinane sesquiterpenoid, identified as compound 40 in one study, also showed an NO inhibitory effect on LPS-induced macrophages with an IC50 value of 15.44 ± 1.07 μM. mdpi.com This suggests that the hirsutane skeleton is a viable scaffold for the inhibition of inflammatory NO production in macrophages.

Table 1: In Vitro Nitric Oxide (NO) Inhibitory Activity of Hirsutane-type Sesquiterpenoids in LPS-Activated Macrophages

Compound Cell Line IC50 (μM) Source Organism
Hirsutuminoid B RAW 264.7 18.9 Stereum hirsutum researchgate.net
Compound 40 Macrophages 15.44 ± 1.07 Not Specified mdpi.com

Radical Scavenging Activity (In Vitro Assessments)

This compound has been reported to exhibit radical scavenging activity in in vitro assays. alies.pt Specifically, its capacity to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical has been noted. alies.pt The DPPH assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor, which is an indicator of antioxidant potential. However, specific quantitative data, such as IC50 values from these in vitro assessments for this compound, are not prominently available in the reviewed scientific literature, precluding a detailed comparative analysis.

General In Vitro Mechanistic Studies of Biological Action

The biological actions of this compound and related compounds have been investigated through several in vitro mechanistic studies, primarily focusing on inflammatory pathways.

A primary mechanism identified for its anti-inflammatory effect is the inhibition of Phospholipase A2 (PLA2) . alies.pt PLA2 enzymes are crucial in the initiation of the inflammatory cascade by hydrolyzing phospholipids (B1166683) to release arachidonic acid. mdpi.commdpi.com By inhibiting PLA2, this compound can effectively reduce the availability of the substrate required for the synthesis of potent pro-inflammatory lipid mediators, such as prostaglandins (B1171923) and leukotrienes. mdpi.com

Structural Modifications and Analogues

Characterization of Naturally Occurring Hirsutane Derivatives

A significant number of hirsutane derivatives have been isolated and characterized from various fungal species, particularly Stereum hirsutum mdpi.com. These compounds exhibit considerable structural variation, often differing in oxidation patterns, functional groups, and stereochemistry.

Hirsutane Skeleton: The core hirsutane structure is a 5-5-5 tricyclic ring system nih.govmdpi.commdpi.com. Hirsutic acid C, with the molecular formula C15H20O4, represents the archetypal member of this family drugfuture.comnih.gov. Its structure has been extensively elucidated through chemical and X-ray diffraction studies drugfuture.comrsc.orgresearchgate.netnih.gov.

Hirsutenols: Several hirsutenols, including hirsutenols A through F, have been isolated from Stereum hirsutum mdpi.commdpi.comnih.govnih.gov. Hirsutenols E and F have demonstrated notable activity in scavenging superoxide (B77818) anion radicals nih.gov. Hirsutenol E, for instance, has a molecular formula of C15H24O3 naturalproducts.net.

Hirsutic Acids D, E, and N: These derivatives, along with others, have been identified as naturally occurring compounds within the hirsutane family, further highlighting the structural diversity originating from fungal metabolism nih.govmdpi.com.

Sterhirsutins: A series of sterhirsutins, from A to L, have been isolated from Stereum hirsutum mdpi.comencyclopedia.pubmdpi.comresearchgate.net. Notably, sterhirsutins C and D feature an unusual 5/5/5/6/9/4 fused ring system encyclopedia.pubmdpi.comresearchgate.net. Sterhirsutin L is distinguished as the first reported sesquiterpene to be coupled with a xanthine (B1682287) moiety encyclopedia.pubmdpi.comresearchgate.net. Several sterhirsutins (C-L) have shown cytotoxicity against K562 and HCT116 cell lines, with sterhirsutin K also inducing autophagy in HeLa cells encyclopedia.pubmdpi.comresearchgate.net.

Complicatic Acid: First isolated from Stereum complicatum, complicatic acid (C15H18O4) is another significant member of the linear triquinane sesquiterpenoid class mdpi.commdpi.comnih.gov.

Advanced Spectroscopic and Computational Studies

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques and ¹³C NMR, has been instrumental in unraveling the complex structure of hirsutic acid C. These methods provide detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule. ¹³C NMR, in conjunction with isotopic labeling, has also been pivotal in understanding the biosynthetic pathways of this compound, by tracing the incorporation of labeled precursors like [1-¹³C]acetate and [2-¹³C]acetate into the final product rsc.org. The analysis of ¹³C NMR spectra reveals characteristic chemical shifts that are indicative of specific carbon environments, such as carbonyl carbons and carbons bearing hydroxyl or epoxide functionalities libretexts.orgnih.gov.

X-ray Diffraction Analysis for Precise Structural and Conformational Data

X-ray diffraction (XRD) analysis, often performed on crystalline derivatives such as the p-bromophenacyl ester of this compound, has provided definitive structural assignments and absolute configuration rsc.orgrsc.org. These studies have confirmed the fused tetracyclic framework, comprising three five-membered rings, and identified specific ring conformations, such as envelope or distorted envelope conformations . The crystal structure data also revealed details about intermolecular interactions, including hydrogen bonding, which contribute to the stabilization of the crystal lattice rsc.org. The precise atomic coordinates obtained from XRD are invaluable for validating computational models and understanding the molecule's three-dimensional shape pku.edu.cn.

Table 1: Crystallographic Data for this compound Derivative (p-bromophenacyl ester)

ParameterValueUnitSource
Crystal SystemOrthorhombic- rsc.org
Space GroupP2₁2₁2₁- rsc.org
Lattice Parameter a6.49Å rsc.org
Lattice Parameter b9.14Å rsc.org
Lattice Parameter c35.64Å rsc.org
Z4- rsc.org
Final R-factor0.136- rsc.orgrsc.org

Mass Spectrometry (MS) for Compound Identification and Metabolomics Profiling

Mass spectrometry (MS) is a cornerstone technique for the identification and characterization of natural products like this compound. High-resolution MS (HRMS) provides accurate mass-to-charge (m/z) ratios, enabling the determination of elemental composition and thus the molecular formula (C₁₅H₂₀O₄) pku.edu.cn. Tandem mass spectrometry (MS/MS) can further elucidate structural features through fragmentation patterns mdpi.com. In the context of metabolomics, MS, often coupled with chromatography (GC-MS or LC-MS), is essential for profiling complex biological samples, identifying known and unknown metabolites, and understanding metabolic pathways mdpi.comuba.arnih.gov.

Computational Chemistry and Conformational Analysis

Computational chemistry methods are vital for understanding the dynamic behavior and energetic landscape of this compound.

Density Functional Theory (DFT) calculations, particularly employing methods like ωb97xd/6-311+G(d) at the specified level of theory, have been utilized to investigate the conformational preferences of this compound and related compounds irispublishers.comresearchgate.netresearchgate.netresearchgate.net. These calculations provide insights into the relative energies of different conformers and the energy barriers between them, contributing to a comprehensive understanding of the molecule's flexibility.

By employing DFT, researchers can map out the conformational landscape of this compound. This involves identifying stable conformers and understanding how the molecule adopts specific three-dimensional arrangements. The rigidity imposed by its fused ring system and the orientation of its functional groups are critical factors. Studies suggest that these conformational preferences are directly correlated with the molecule's bioactivity, implying that specific conformations are optimized for interaction with biological targets irispublishers.comresearchgate.netresearchgate.netnih.gov.

Density Functional Theory (DFT) Calculations (e.g., ωb97xd/6-311+G(d) Level of Theory)

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy, combined with theoretical calculations, serves as a powerful tool for assigning the absolute configuration of chiral molecules like this compound encyclopedia.pubsioc-journal.cnnih.govull.es. By comparing experimental ECD spectra with those computed using methods such as Time-Dependent Density Functional Theory (TDDFT), researchers can determine the molecule's stereochemistry. This approach is crucial as the bioactivity of chiral natural products is often highly dependent on their specific enantiomeric form rsc.orgresearchgate.net.

Chemoinformatics-Guided Classification and Biosynthetic Pathway Insights

The intricate structural diversity of natural products, such as the hirsutane sesquiterpenoids, presents significant challenges for systematic organization and understanding. Chemoinformatics, a field that leverages computational methods to analyze chemical information, plays a crucial role in guiding the classification of these complex molecules and providing insights into their formation pathways acs.orgnih.govresearchgate.netmdpi.com. By applying computational tools to analyze structural features, chemical properties, and known biosynthetic mechanisms, researchers can develop robust classification systems and unravel the complex enzymatic steps leading to these compounds.

Chemoinformatics-Guided Classification of Hirsutanes

A significant advancement in understanding hirsutane sesquiterpenoids has been their classification based on biosynthetic pathways, informed by chemoinformatic analyses acs.orgnih.govresearchgate.net. Studies have successfully classified a substantial portion of known natural hirsutanes into three distinct groups, designated as G1-HIRs, G2-HIRs, and G3-HIRs. This classification is primarily based on the specific patterns of oxidative modifications observed on the A-ring of the hirsutane skeleton acs.orgnih.govresearchgate.net. This scheme accounts for approximately 92% of the 69 natural hirsutanes analyzed, demonstrating its utility in organizing this complex family of compounds acs.orgnih.govresearchgate.net.

More broadly, linear triquinane sesquiterpenoids, a class to which hirsutanes belong, have been categorized into eight types (Type I–VIII) based on their carbon skeleton and the positions of substituents mdpi.comsemanticscholar.org. This compound, first isolated in 1947, is recognized as the inaugural member of this linear triquinane sesquiterpenoid group mdpi.comsemanticscholar.org. The ongoing application of chemoinformatic approaches continues to refine our understanding and classification of these diverse natural products.

Table 1: Classification of Natural Hirsutanes

GroupBasis of ClassificationRepresentative Modification Pattern (A-ring)
G1-HIRsA-ring modification patternsOxygen functional groups at C-5 and C-7 positions; variations at C-5 and C-13.
G2-HIRsA-ring modification patterns(Details not explicitly provided in search results for distinct G2 patterns)
G3-HIRsA-ring modification patternsFurther subdivided into G3a-HIRs (via epoxide opening) and G3b-HIRs (via keto-enol tautomerization and reduction).

Biosynthetic Pathway Insights

Elucidating the biosynthetic pathways of hirsutanes is paramount for understanding their structural diversification and for enabling biotechnological production. Research has identified putative biosynthetic gene clusters (BGCs) in organisms like Stereum hirsutum, which are responsible for the production of these sesquiterpenoids acs.orgnih.govasm.orgnih.govresearchgate.net. These BGCs typically contain a suite of genes encoding enzymes that facilitate the complex transformations required.

The biosynthesis generally begins with the formation of the core hirsutane skeleton, often catalyzed by a sesquiterpene synthase (STS) asm.orgnih.gov. This initial scaffold then undergoes extensive oxidative modifications, primarily mediated by enzymes such as cytochrome P450 monooxygenases, NAD-binding proteins, and FAD-binding proteins acs.orgnih.govresearchgate.net. These oxidative processes, particularly those affecting the A-ring, are critical in generating the structural diversity observed among hirsutanes and are directly linked to the classification scheme described above acs.orgnih.govresearchgate.net. For instance, this compound itself serves as a precursor for other metabolites, such as Hirsutic acid N mdpi.com.

Techniques such as heterologous expression, in vitro enzymatic reactions, and biotransformation experiments are instrumental in characterizing the functions of individual enzymes within these pathways and in confirming proposed biosynthetic routes acs.orgnih.govasm.orgnih.gov. Computational methods, including genomic analysis and pathway prediction, further support these experimental efforts by identifying potential gene candidates and predicting enzymatic activities asm.orgnih.govnih.gov. This integrated approach of experimental biochemistry and computational analysis is essential for unlocking the full potential of natural product biosynthesis.

Table 2: Key Biosynthetic Elements for Hirsutanes

ElementDescription
Source Organism Stereum hirsutum (and other Stereum species) acs.orgasm.orgnih.govmdpi.com
Core Skeleton Hirsutane (a 5-5-5 tricyclic ring system) acs.orgnih.gov
Biosynthetic Genes Putative hirsutane biosynthetic gene cluster (BGC), e.g., the 'hir' cluster, containing approximately 15 genes acs.orgnih.govresearchgate.net. Includes genes for terpene synthases (e.g., Stehi1) and oxidative modification enzymes.
Key Enzyme Classes Sesquiterpene Synthases (STSs), Cytochrome P450 monooxygenases, NAD-binding proteins, FAD-binding proteins acs.orgnih.govasm.orgnih.govresearchgate.net.
Pathway Strategy Initial cyclization to the hirsutane skeleton, followed by sequential oxidative modifications, particularly on the A-ring, leading to structural diversification acs.orgnih.govresearchgate.netasm.orgnih.gov.
Methodologies Heterologous expression, in vitro enzymatic reactions, biotransformation, ¹³C-stable isotope feeding, computational analysis (e.g., gene prediction, pathway navigation) acs.orgnih.govasm.orgnih.govmdpi.comnih.gov.

Compound List

this compound

Hirsutanes

Hirsutenols

Anhydroarthrosporone

Arthrosporone

Arthrosporol

Arthrosporodione

Xeromphalinone E

Coriolin

Coriolin B

Coriolin C

Hirsutene (B1244429)

Complicatic acid

Chlorostereone

Sterhirsutin A

Sterhirsutin B

Sterhirsutin E

Sterhirsutin G

Hirsutic acid N

Future Research Directions

Elucidation of Undiscovered Biosynthetic Pathway Components and Enzymes

The biosynthesis of sesquiterpenoids, including hirsutanes like Hirsutic acid C, is a complex enzymatic process. While a putative biosynthetic gene cluster (BGC) for hirsutanes has been identified in Stereum hirsutum, containing genes for a sesquiterpene synthase (STS), dehydratase, cytochrome P450s, and other modifying enzymes, the precise roles and complete set of these components are still under investigation mdpi.comjournaljpri.com. Research is ongoing to fully characterize the specific terpene synthases responsible for the initial cyclization to the hirsutane skeleton and the subsequent tailoring enzymes that introduce functional groups and create structural diversity. Understanding these enzymatic steps is critical for enabling metabolic engineering approaches to enhance production or generate novel analogs. Future work will likely involve detailed functional characterization of each enzyme in the pathway, mapping intermediate structures, and identifying regulatory elements within the BGC.

Comprehensive In Vitro Pharmacological Profiling and Elucidation of Detailed Molecular Mechanisms

This compound has shown preliminary in vitro biological activities, including anti-inflammatory effects, such as the inhibition of TNF-α production with an IC50 around 15 µM in LPS-stimulated macrophages mdpi.comresearchgate.net. It has also demonstrated cytotoxic activity against certain cancer cell lines, with EC50 values in the range of 20-30 µM for cell lines like MCF-7 mdpi.comresearchgate.net. However, a comprehensive understanding of its full pharmacological spectrum is lacking. Future research should involve extensive in vitro profiling against a wider array of biological targets and disease models. Crucially, detailed molecular mechanisms underlying its observed effects need to be elucidated. This involves identifying specific protein targets, understanding binding interactions, and mapping downstream signaling pathways. Advanced omics integration (transcriptomics, proteomics) is also proposed to unravel these mechanisms mdpi.com.

Table 1: Summary of Preliminary In Vitro Pharmacological Activities of this compound

ActivityBiological Model/TargetReported Potency (Typical Range)Notes / Future Research Focus
Anti-inflammatoryLPS-stimulated macrophagesIC50 ≈ 15 µM (TNF-α inhibition)Elucidate specific molecular targets and downstream signaling pathways; investigate inhibition of other pro-inflammatory mediators (e.g., IL-6, IL-1β); explore effects on different immune cell types.
Cytotoxic ActivityMCF-7 (Breast Cancer Cell Line)EC50 ≈ 20-30 µMScreen against a broader panel of cancer cell lines (e.g., lung, colon, leukemia); investigate mechanisms of cell death (apoptosis, necrosis); identify specific molecular targets within cancer cells; evaluate potential for synergy with existing chemotherapeutics.
(Other Potential)(e.g., Antioxidant, Antiviral)(Not extensively studied)Comprehensive in vitro profiling against a wide array of biological targets is needed to uncover the full spectrum of this compound's bioactivities.

Discovery and Optimization of Novel Hirsutane Derivatives with Enhanced and Targeted Bioactivity

The hirsutane scaffold offers considerable potential for chemical modification to improve or alter its biological activity. While some studies have explored derivatives, for instance, esterification of the carboxylic acid group in related hirsutanes showing altered activity nih.gov, systematic structure-activity relationship (SAR) studies are still needed. Future research should focus on synthesizing novel hirsutane derivatives by modifying specific functional groups or the carbon skeleton. The objective is to enhance potency, improve selectivity for particular biological targets, and potentially reduce off-target effects. SAR studies will be essential to guide the rational design of new compounds with optimized therapeutic potential. Computational modeling can play a significant role in predicting the activity of these derivatives researchgate.netnih.govrsc.org.

Application of Synthetic Biology and Genetic Engineering for Enhanced Production and Diversification

Natural product isolation from microbial sources can be limited by low yields and complex extraction processes. Synthetic biology and genetic engineering offer powerful tools to overcome these limitations. This involves engineering heterologous hosts (e.g., Escherichia coli, Saccharomyces cerevisiae) by introducing the identified hirsutane biosynthetic gene clusters or specific enzymes mdpi.comnih.gov. Such approaches can lead to increased production yields and enable the generation of novel hirsutane analogs through pathway engineering. Research in related sesquiterpenoids demonstrates the feasibility of these methods for sustainable and scalable production mdpi.combiorxiv.orgmdpi.com.

Advanced Computational Modeling for Precise Structure-Function Relationship Predictions

Computational modeling techniques are indispensable for understanding how molecular structure dictates biological function, guiding the discovery and optimization of bioactive compounds. Advanced methods such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, molecular dynamics simulations, and pharmacophore modeling can be applied to this compound and its derivatives mdpi.comgrafiati.comnih.gov. These computational tools can help identify key structural features responsible for observed activities, predict binding affinities to potential targets, and facilitate the rational design of new compounds with improved efficacy and specificity. For instance, QSAR studies have been successfully employed for other sesquiterpenoids to predict activity and toxicity researchgate.netgrafiati.com.

Compound List:

this compound

Farnesyl pyrophosphate (FPP)

Anhydroarthrosporone

Corolin

Complicatic acid

Hirsutene (B1244429)

Sterhirsutin G

Chlorostereone

Hirsutic acid N

Q & A

Q. What are the key synthetic routes for hirsutic acid C, and what challenges arise in its stereochemical control?

this compound has been synthesized via multiple routes, including a 10-step sequence starting from compound 46 (yielding intermediates 47 and 48) and a Stetter reaction-based approach. Key challenges include:

  • Stereochemical control : Intermediate 47 exists as a 1:1 mixture of E/Z isomers, requiring careful optimization to minimize undesired stereoisomers .
  • Reaction conditions : For example, refluxing with 2.3 equivalents of reagent 45 in Et₃N for 5 hours is critical for forming intermediate 48 .
  • Yield optimization : The Stetter reaction in one route achieves 67% yield for the tricyclic 1,4-diketone intermediate, which is further elaborated over seven steps .

Table 1: Comparison of Synthetic Routes

MethodKey StepsYield (%)ChallengesReference
10-Step SequenceE/Z isomer separationN/AStereochemical control
Stetter Reaction Approach1,4-Diketone formation67Scalability, side reactions

Q. How can researchers evaluate the biological activity of this compound with methodological rigor?

While hirsutic acid derivatives (e.g., hirsutic acid A) exhibit antimicrobial properties, rigorous evaluation requires:

  • Dose-response assays : To establish minimum inhibitory concentrations (MICs) against target pathogens (e.g., Micrococcus pyogenes) .
  • Control groups : Use solvent controls and reference antibiotics (e.g., ampicillin) to validate specificity .
  • Structural analogs : Compare activity across derivatives (e.g., hirsutic acids A, N) to identify structure-activity relationships .

Q. What experimental protocols ensure reproducibility in this compound synthesis?

  • Detailed reaction logs : Document equivalents of reagents, temperature, and time (e.g., 5-hour reflux in Et₃N for intermediate 48) .
  • Characterization data : Provide NMR, HPLC, and mass spectrometry data for intermediates and final products .
  • Supplementary materials : Include step-by-step procedures and raw spectral data in supporting information .

Advanced Research Questions

Q. How can Yu’s [5+2+1] cyclization be applied to streamline this compound synthesis?

Yu’s [5+2+1] cyclization enables efficient construction of 5/8 fused-ring systems found in this compound. Key considerations:

  • Substrate design : Use α,β-unsaturated carbonyl precursors to facilitate cyclization .
  • Catalytic conditions : Optimize chiral catalysts for enantioselective synthesis (e.g., asymmetric Stetter reactions) .
  • Post-cyclization steps : Plan sequential functionalizations (e.g., oxidation, reduction) to access the tricyclic core .

How can the FINER criteria improve the design of this compound research questions?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to specialized reagents (e.g., β-ketophosphonates for HEW olefination) .
  • Novel : Explore understudied modifications (e.g., ω-side chain bicyclo[3.3.0]octane scaffolds) .
  • Ethical : Adhere to safety protocols for handling reactive intermediates (e.g., peroxides) .

Table 2: FINER Criteria Application

CriterionExample Application
FeasibleUse commercially available chiral catalysts
NovelDevelop enantioselective Yu cyclization variants
RelevantAlign with natural product drug discovery trends

Q. What methodologies address data limitations in bioactivity studies?

  • Dose-range validation : Test concentrations beyond initial MICs to identify toxicity thresholds .
  • Omics integration : Combine transcriptomics/proteomics to elucidate mechanisms of action .
  • Error analysis : Quantify variability using triplicate experiments and report standard deviations .

Methodological Guidance

  • Data harmonization : Follow Beilstein Journal guidelines for reporting experimental details and supporting information .
  • Citation practices : Prioritize primary literature over reviews to ensure traceability .
  • Research question formulation : Use PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical studies or mechanistic hypotheses .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hirsutic acid C
Reactant of Route 2
Hirsutic acid C

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